4-Iodo-1-methoxy-2-(trifluoromethyl)benzene
CAS No.: 1261761-96-9
Cat. No.: VC0165823
Molecular Formula: C8H6F3IO
Molecular Weight: 302.035
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261761-96-9 |
|---|---|
| Molecular Formula | C8H6F3IO |
| Molecular Weight | 302.035 |
| IUPAC Name | 4-iodo-1-methoxy-2-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3 |
| Standard InChI Key | IPOYILYRUHMJGY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)I)C(F)(F)F |
Introduction
Fundamental Characteristics and Identification
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₈H₆F₃IO and a molecular weight of 302.035 g/mol. This compound features an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring in a specific arrangement. The systematic positioning of these functional groups provides unique chemical reactivity and physical properties that distinguish it from structural isomers.
Identification Parameters
The compound is uniquely identified by several key parameters as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 1261761-96-9 |
| IUPAC Name | 4-iodo-1-methoxy-2-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₆F₃IO |
| Molecular Weight | 302.035 g/mol |
| Standard InChI | InChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3 |
| Standard InChIKey | IPOYILYRUHMJGY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)I)C(F)(F)F |
Source: Compound information derived from chemical databases and manufacturer specifications
Structural Characteristics
The structure of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene features a benzene ring with three distinct substituents. The methoxy group (-OCH₃) is positioned at carbon-1, the trifluoromethyl group (-CF₃) at carbon-2, and the iodine atom at carbon-4. This particular arrangement of substituents imparts specific chemical and physical properties to the molecule, making it useful in various synthetic applications.
The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule. The iodine atom serves as an excellent leaving group for various cross-coupling reactions, which significantly enhances the compound's utility in organic synthesis.
Physical and Chemical Properties
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene exists as a solid at room temperature. Its physical properties are influenced by the functional groups attached to the benzene ring, particularly the lipophilic trifluoromethyl group and the polarizing effects of the methoxy and iodine substituents.
Physical Properties
The physical characteristics of this compound are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid (powder) |
| Appearance | Not specified in literature |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Storage Conditions | Sealed in dry container, 2-8°C |
| Shipping Conditions | Room temperature |
Source: Physical property data compiled from manufacturer specifications
Chemical Properties and Computational Chemistry Data
The chemical behavior of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene is significantly influenced by its functional groups. The trifluoromethyl group increases the acidity of neighboring aromatic hydrogens and affects the electron density in the ring. The methoxy group serves as an ortho/para-directing group for electrophilic aromatic substitution reactions, while the iodine atom facilitates various coupling reactions.
Table 3 presents computational chemistry data for the compound:
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 9.23 |
| LogP | 3.3186 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Source: Computational chemistry data from chemical databases
These properties indicate that the compound has relatively low polarity (low TPSA value) and good lipophilicity (LogP > 3), which are advantageous characteristics for drug development as they can enhance membrane permeability and bioavailability in pharmaceutical applications.
Applications and Utilization
4-Iodo-1-methoxy-2-(trifluoromethyl)benzene serves as a valuable intermediate in organic synthesis, with applications spanning from pharmaceutical development to agrochemical research.
Role in Organic Synthesis
The compound functions as a key building block in the synthesis of more complex molecules. Its utility stems from:
-
The iodine atom, which serves as an excellent leaving group for cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)
-
The trifluoromethyl group, which enhances lipophilicity and metabolic stability in drug candidates
-
The methoxy group, which can undergo further transformations or act as a directing group for additional functionalization
| Classification | Details |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed |
| H315 - Causes skin irritation | |
| H319 - Causes serious eye irritation | |
| H335 - May cause respiratory irritation |
Source: Safety data compiled from manufacturer specifications
Comparison with Related Compounds
Understanding the relationship between 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene and structurally similar compounds provides valuable context for its chemical behavior and applications.
Structural Isomers and Related Compounds
Several related compounds share similar structural features but differ in the arrangement of substituents. Table 5 presents a comparison:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene | 1261761-96-9 | C₈H₆F₃IO | 302.035 | Reference compound |
| 2-Iodo-4-(trifluoromethyl)anisole | 195624-84-1 | C₈H₆F₃IO | 302.03 | Different positioning of iodine and trifluoromethyl groups |
| 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | 1261752-45-7 | C₈H₆F₃IO | 302.03 | Isomer with different substituent arrangement |
| 1-Methoxy-2-(trifluoromethyl)benzene | 395-48-2 | C₈H₇F₃O | 176.14 | Lacks iodine atom |
| 4-Iodo-1-methoxy-2-methylbenzene | 75581-11-2 | C₈H₉IO | 248.06 | Has methyl group instead of trifluoromethyl |
| 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | 54978-36-8 | C₈H₆F₃I | 286.03 | Has methyl group instead of methoxy |
Source: Compound information compiled from multiple sources
Property Comparisons
The chemical reactivity and physical properties of these compounds vary based on their substituent patterns. For example:
-
The presence of the trifluoromethyl group enhances lipophilicity compared to methyl-substituted analogues
-
The position of the iodine atom affects the compound's reactivity in coupling reactions
-
Methoxy-substituted compounds generally show different electronic properties compared to methyl-substituted analogues due to the electron-donating capacity of the oxygen atom
These structural differences influence how these compounds behave in synthetic transformations and their potential applications in pharmaceutical and agrochemical research.
Recent Research and Developments
Research involving fluorinated iodoarenes like 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene continues to evolve, with new synthetic methodologies and applications being explored.
Synthetic Methodologies
Recent research has focused on developing more efficient methods for the synthesis and transformation of halogenated trifluoromethylarenes. One study investigated transition-metal-free C–H arylation using aryl iodides similar to 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene . The research highlighted how electronic factors influence the reactivity of aryl iodides, with electron-donating substituents generally providing higher yields compared to electron-withdrawing groups.
Competition reactions between different aryl iodides have provided insights into relative reactivity patterns, which is valuable for predicting the behavior of compounds like 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene in various synthetic transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume